molecular formula C13H10Br2 B1627693 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl CAS No. 50670-57-0

4-Bromo-4'-(bromomethyl)-1,1'-biphenyl

Cat. No.: B1627693
CAS No.: 50670-57-0
M. Wt: 326.03 g/mol
InChI Key: AJHADXHEAFCOTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” are not detailed in the available resources .

Scientific Research Applications

Building Blocks for Molecular Electronics

4-Bromo-4'-(bromomethyl)-1,1'-biphenyl serves as a precursor for creating thiol end-capped molecular wires. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene are used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, demonstrating their importance in molecular electronics (Stuhr-Hansen et al., 2005).

Incorporation in Conjugated Polymers

The compound has been employed in the synthesis of poly(2,5-diphenylgermole) materials, where it participates in intramolecular zirconocene coupling reactions. This process leads to the development of materials with significant photoluminescence and electrochemical properties, highlighting its role in advancing polymer chemistry (Lucht et al., 2000).

Antioxidant Properties

Research has also identified the antioxidant activities of compounds structurally related to this compound, underscoring their potential in cellular protection and therapeutic applications. Such studies emphasize the broader implications of bromophenols in medicinal chemistry and drug development (Olsen et al., 2013).

Antibacterial Activity

Compounds related to this compound have demonstrated antibacterial properties, suggesting their potential use in developing new antimicrobial agents. This research points to the importance of bromophenols in addressing the ongoing challenge of bacterial resistance (Xu et al., 2003).

Synthesis of Copper(II) and Oxido-vanadium(IV) Complexes

It is utilized in the synthesis of copper(II) and oxido-vanadium(IV) complexes, indicating its role in coordination chemistry and the potential applications of these complexes in catalysis, materials science, and as functional materials (Takjoo et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for “4-Bromo-4’-(bromomethyl)-1,1’-biphenyl” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

1-bromo-4-[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHADXHEAFCOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602879
Record name 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-57-0
Record name 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (4′-bromo-biphenyl-4-yl)-methanol, 7.01 g (27.9 mmol) and dibromo-triphenylphosphorane 11.8 g (27.9 mmol) in 150 mL of methylene chloride stirred at room temperature for 2 h. The solution was diluted with 100 mL of water and extracted with 2×200 mL portions of diethyl ether. The organic layers were combined, washed with sat. aq. NaCl, and dried (MgSO4). After the solution was concentrated, the residue was purified through a short plug of silica gel (eluted with 50% EtOAc-Heptane) to afford the desired product in 9.1 g (100%) as a white solid. The material was taken to the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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